3-Bromcampher

Description

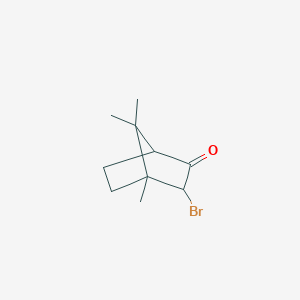

3-Bromocamphor, systematically named (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS: 10293-06-8), is a brominated derivative of camphor, a bicyclic monoterpene ketone. Its structure features a bromine atom at the 3-position of the bicyclo[2.2.1]heptan-2-one framework, conferring distinct electronic and steric properties. This compound is notable for its chiral centers, which make it valuable in asymmetric synthesis and stereochemical studies . Synonyms include (+)-3-Bromocamphor and endo-3-Bromo-D-camphor, reflecting its stereospecific configuration. Applications span organic synthesis, catalysis, and materials science, particularly where bromine’s leaving-group propensity or steric bulk is advantageous .

Properties

IUPAC Name |

3-bromo-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(11)7(6)12/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQNRSUZDLRDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2=O)Br)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3-Bromcampher can be synthesized through several methods. One common method involves the bromination of camphor using a mixture of potassium bromide (KBr) and potassium bromate (KBrO3) in the presence of an acid . Another method uses hydrogen bromide (HBr) and sodium bromide (NaBr) with hydrogen peroxide (H2O2) or oxone as the oxidant . These methods are considered environmentally friendly as they avoid the use of elemental bromine, which produces hydrobromic acid as a byproduct .

Chemical Reactions Analysis

3-Bromcampher undergoes various chemical reactions, including:

Substitution Reactions: It can react with phenylhydrazine to form hydrazones.

Oxidation Reactions: It can be oxidized to camphorquinone using dimethyl sulfoxide (DMSO) and sodium carbonate in the presence of tetrabutyl ammonium iodide.

Reduction Reactions: It can be reduced to camphor using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

3-Bromcampher has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromcampher involves its interaction with molecular targets and pathways. For example, it can undergo photodynamic dissociation, where it absorbs light and breaks down into smaller fragments . This property makes it useful in studies involving photochemistry and photophysics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 3-bromocamphor are best understood in comparison to analogs such as camphor , 3-chlorocamphor , and 3-bromofuran derivatives . Key distinctions arise from halogen type, substitution position, and molecular geometry.

Camphor vs. 3-Bromocamphor

- Structure : Camphor lacks bromine at the 3-position, reducing steric hindrance and electrophilic reactivity.

- Reactivity : The bromine in 3-bromocamphor enhances leaving-group ability in nucleophilic substitutions (e.g., Suzuki couplings), unlike camphor’s ketone-dominated reactivity.

- Applications: Camphor is widely used as a plasticizer and fragrance, whereas 3-bromocamphor serves as a chiral building block in organometallic catalysis .

3-Chlorocamphor vs. 3-Bromocamphor

- Electronic Effects : Bromine’s lower electronegativity (vs. chlorine) increases polarizability, favoring oxidative addition in cross-coupling reactions.

3-Bromofuran Derivatives

- Structural Divergence: 3-Bromofuran (e.g., 2-aryl-3-bromofuran) is a planar, monocyclic compound, contrasting with 3-bromocamphor’s rigid bicyclic framework.

- Reactivity : 3-Bromofuran undergoes Pd-catalyzed C–H arylation to form polyaromatic systems (e.g., 2,3,5-triarylfluorobenzene), while 3-bromocamphor’s bicyclic structure limits such planar transformations but enables stereoselective catalysis .

Data Table: Comparative Properties

| Property | 3-Bromocamphor | Camphor | 3-Bromofuran |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₅BrO | C₁₀H₁₆O | C₄H₃BrO |

| Molecular Weight (g/mol) | 231.13 | 152.23 | 138.97 |

| Key Functional Group | Brominated bicyclic ketone | Bicyclic ketone | Brominated furan |

| Stereochemistry | Chiral (1S,3R,4R) | Chiral | Planar, non-chiral |

| Primary Applications | Asymmetric synthesis, catalysis | Fragrance, pharmaceuticals | Polyaromatic synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.